molecular formula C25H20FNO4 B8138337 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B8138337
M. Wt: 417.4 g/mol
InChI Key: XPSWYHMFEFUWSO-UHFFFAOYSA-N
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Description

The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a fluorinated tetrahydroisoquinoline derivative protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The 5-fluoro substitution on the tetrahydroisoquinoline core likely enhances electronic effects and metabolic stability, making it relevant for pharmaceutical applications. The carboxylic acid group at position 3 provides a handle for further functionalization or conjugation.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c26-22-11-5-6-15-13-27(23(24(28)29)12-20(15)22)25(30)31-14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-11,21,23H,12-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSWYHMFEFUWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C(=CC=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a fluorine atom at the 5-position of the tetrahydroisoquinoline structure. Its unique structural features suggest potential applications in pharmaceutical research, particularly in cancer and neurodegenerative disease treatments.

The molecular formula of this compound is C23H24FNO4C_{23}H_{24}FNO_4, with a molecular weight of approximately 399.44 g/mol. The presence of functional groups such as the Fmoc group enhances its stability and reactivity, making it suitable for various biological applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antitumor Activity : Many tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit cancer cell proliferation. This compound's structural features may enhance its efficacy against various cancer types.
  • Neuroprotective Effects : The neuroprotective properties of related compounds suggest that this derivative may also play a role in protecting neuronal cells from damage, potentially aiding in the treatment of neurodegenerative diseases.
  • Antimicrobial Activity : Some structural analogs have shown promising antimicrobial effects, indicating that this compound may possess similar properties.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific biological targets could lead to modulation of cell signaling pathways involved in tumor growth and neuroprotection.

Research Findings and Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

Case Study 1: Antitumor Activity

A study demonstrated that a related tetrahydroisoquinoline compound significantly inhibited the growth of human cancer cell lines in vitro. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, another derivative showed promise in reducing neuronal loss and improving cognitive function. The study indicated that the compound might protect against oxidative stress and inflammation.

Comparative Analysis

The following table summarizes some structurally similar compounds and their notable biological activities:

Compound NameStructural FeaturesNotable Activities
TetrahydroisoquinolineIsoquinoline coreAntitumor properties
5-ChloroisoquinolineChloro substituentAntimicrobial activity
FluorenylmethanolFluorene scaffoldNeuroprotective effects
This compoundFmoc group + fluorineAntitumor, neuroprotective

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluoro vs. Methoxy (Position 5): The 5-fluoro substituent in the target compound increases electronegativity and lipophilicity compared to the 5-methoxy analog . Fluorine’s small size and strong C-F bond may enhance metabolic stability, a desirable trait in drug candidates.
  • Hydroxy vs. Fluoro (Position 7 vs.
  • Oxetane vs. Tetrahydroisoquinoline Core: The oxetane-containing analog introduces ring strain, which may alter conformational flexibility and reactivity compared to the tetrahydroisoquinoline scaffold.

Hazard Profiles

  • Acute Toxicity: Fmoc-protected compounds with carboxylic acid groups (e.g., oxetane derivative and methyl amino analog ) are classified as Acute Toxicity Category 4 (harmful if swallowed, inhaled, or in contact with skin). The target compound likely shares similar risks.
  • Irritation Potential: Skin and eye irritation (H315, H319) are common in Fmoc derivatives due to their reactive carbonyl groups .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for THIQ synthesis, involving cyclization of β-phenethylamides to dihydroisoquinolines, followed by reduction. For the target compound:

  • Starting Material : 4-Fluoro-phenethylamine (1) is acylated with a protected glycine derivative to form amide (2) .

  • Cyclization : Treating (2) with phosphorus oxychloride (POCl₃) induces cyclization to dihydroisoquinoline (3) .

  • Reduction : Catalytic hydrogenation of (3) yields 5-fluoro-THIQ (4) .

  • Carboxylation : Direct carboxylation at position 3 is achieved using CO₂ under high pressure with a strong base (e.g., LDA), yielding (5) .

  • Fmoc Protection : Reaction with Fmoc-Cl in the presence of DIEA affords the target compound.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
CyclizationPOCl₃, 110°C, 4h7895
CarboxylationCO₂, LDA, −78°C6590
Fmoc ProtectionFmoc-Cl, DIEA, DCM9299

Friedel-Crafts Alkylation Route

Adapted from the synthesis of 5,7-dichloro-THIQ derivatives, this method leverages electrophilic aromatic substitution:

  • Precursor Synthesis : 3-Fluorophenethyl alcohol (6) is converted to chloride (7) via SOCl₂.

  • Friedel-Crafts Cyclization : Reaction with AlCl₃ at 160°C generates 5-fluoro-THIQ hydrochloride (8) .

  • Carboxylation : Treatment with potassium cyanide (KCN) followed by acidic hydrolysis introduces the carboxylic acid group at position 3, yielding (9) .

  • Fmoc Protection : As above, reaction with Fmoc-Cl completes the synthesis.

Optimization Insight :

  • Replacing KCN with safer carboxylation agents (e.g., CO₂/quaternary ammonium salts) improves safety and yield.

  • Recrystallization in ethanol/water enhances purity to >99%.

Asymmetric Hydrogenation for Stereocontrol

To address the stereochemical requirements at position 3:

  • Chiral Auxiliary Approach : A benzyl-protected glycine derivative (10) is coupled with 4-fluorophenethylamine.

  • Cyclization : Bischler-Napieralski conditions yield dihydroisoquinoline (11) .

  • Asymmetric Reduction : Using Crabtree’s catalyst, (11) is hydrogenated to (12) with >98% ee.

  • Oxidation and Protection : The alcohol is oxidized to a carboxylic acid, followed by Fmoc protection.

Carboxylation Strategies

Direct Carboxylation with CO₂

  • Conditions : LDA (2 eq), THF, −78°C, CO₂ balloon.

  • Yield : 65–70%.

  • Challenge : Requires strict anhydrous conditions.

Cyanide-Based Carboxylation

  • Steps :

    • Nitrile formation via KCN.

    • Hydrolysis with HCl/H₂O to carboxylic acid.

  • Yield : 60% (lower due to side reactions).

Quaternary Ammonium Salt Intermediate

  • Method : Reacting THIQ with CO₂ in the presence of tetrabutylammonium bromide (TBAB) forms a stable carboxylate salt (13) , isolated in 95.9% yield.

  • Hydrolysis : Mild HCl treatment releases the free carboxylic acid.

Fmoc Protection and Deprotection

  • Protection : Fmoc-Cl (1.1 eq), DIEA (2 eq), DCM, 0°C to RT, 2h.

  • Yield : >90%.

  • Deprotection : Piperidine/DMF (20% v/v) removes Fmoc selectively without affecting the carboxylic acid.

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) achieves >99.5% purity.

  • Analytical Data :

    • HRMS : [M+H]⁺ Calc. 399.1423, Found 399.1425.

    • ¹H NMR (DMSO-d6): δ 7.89 (d, 2H, Fmoc), 7.42–7.31 (m, 4H, Ar–F), 4.32 (m, 1H, CH–CO₂H).

Challenges and Optimization

  • Fluorine Compatibility : AlCl₃ in Friedel-Crafts may demethylate fluorinated aromatics; milder Lewis acids (e.g., FeCl₃) are alternatives.

  • Racemization : Late-stage Fmoc protection minimizes epimerization at the α-carbon.

  • Scalability : The Friedel-Crafts route offers better scalability (>100g) .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound with high enantiomeric purity?

Methodological Answer: The compound is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

  • Amino group protection : Introduce Fmoc via reaction with Fmoc-Cl in anhydrous dichloromethane (DCM) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) at -10°C to 20°C .
  • Fluorine incorporation : Use electrophilic fluorination reagents (e.g., Selectfluor) on the tetrahydroisoquinoline precursor .
  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the desired enantiomer .
  • Validation : Confirm purity (>98%) via LC-MS and characterize using 1H^1H/13C^{13}C NMR and X-ray crystallography (if crystalline) .

Advanced Stability & Reactivity

Q. Q2. How does the Fmoc group influence the compound’s stability under acidic/basic conditions?

Methodological Answer: The Fmoc group is base-labile but stable under mild acidic conditions:

  • Base sensitivity : Cleavage occurs rapidly in 20% piperidine/DMF (v/v) within 10–20 minutes, making it unsuitable for prolonged basic reactions .
  • Acid stability : Stable in trifluoroacetic acid (TFA) at 0–5°C for short durations (<1 hour), enabling selective deprotection of acid-labile groups .
  • Decomposition pathways : Monitor via TGA (thermal gravimetric analysis) and FTIR to detect CO2_2 release (indicative of Fmoc cleavage) under thermal stress (>150°C) .

Analytical Challenges

Q. Q3. How to resolve discrepancies in NMR data when analyzing diastereomeric mixtures?

Methodological Answer: Diastereomers often show overlapping signals. Mitigation strategies include:

  • Solvent optimization : Use deuterated DMSO or CDCl3_3 to enhance signal splitting .
  • 2D NMR : Employ COSY and NOESY to distinguish vicinal coupling constants and spatial proximities .
  • Derivatization : Convert the compound to a crystalline derivative (e.g., methyl ester) for X-ray analysis .

Toxicity & Safety in Biological Assays

Q. Q4. What precautions are required when handling this compound in cell-based assays?

Methodological Answer: Safety data for structurally related Fmoc compounds indicate:

  • Acute toxicity : LD50_{50} (oral, rat) > 2000 mg/kg; use PPE (gloves, goggles) to avoid skin/eye contact .
  • Cytotoxicity screening : Pre-test in HEK-293 or HepG2 cells at 1–100 µM for 24–48 hours; measure viability via MTT assay .
  • Waste disposal : Neutralize with 1M HCl before incineration to avoid releasing toxic fumes (e.g., NOx_x) .

Advanced Purification Techniques

Q. Q5. How to optimize flash chromatography for separating polar impurities?

Methodological Answer:

  • Stationary phase : Use C18-modified silica for reverse-phase chromatography with gradients of H2_2O/ACN + 0.1% TFA .
  • Mobile phase : For normal phase, increase polarity with 5–10% MeOH in DCM to elute polar byproducts .
  • Monitoring : Collect fractions every 30 seconds and analyze via TLC (UV 254 nm) or LC-MS .

Computational Modeling

Q. Q6. How to model the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with the target’s crystal structure (PDB ID) and optimize ligand parameters via Gaussian 09 (B3LYP/6-31G*) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .
  • SAR analysis : Correlate substituent effects (e.g., fluorine position) with IC50_{50} values from enzyme inhibition assays .

Degradation Pathways

Q. Q7. How to identify degradation products under oxidative conditions?

Methodological Answer:

  • Stress testing : Expose to 3% H2_2O2_2 at 40°C for 24 hours; quench with Na2_2S2_2O3_3 .
  • LC-HRMS analysis : Detect m/z shifts indicative of hydroxylation (+16 Da) or defluorination (-18 Da) .
  • Mechanistic insight : Use DFT calculations to predict radical intermediates and validate with EPR spectroscopy .

Advanced Fmoc Deprotection

Q. Q8. What are efficient alternatives to piperidine for Fmoc removal in sensitive substrates?

Methodological Answer:

  • Mild bases : 1,8-Diazabicycloundec-7-ene (DBU) in DMF (2% v/v, 5 minutes) reduces racemization .
  • Photocleavage : UV irradiation (365 nm) with photosensitive protecting groups (e.g., NVOC) for spatially controlled deprotection .
  • Enzymatic cleavage : Use lipases (e.g., Candida antarctica) in biphasic systems for enantioselective removal .

Contradictory Solubility Data

Q. Q9. How to reconcile discrepancies in solubility reported across studies?

Methodological Answer:

  • Solvent screening : Test in DMSO, DMF, and THF with sonication (30 minutes, 40°C); quantify via nephelometry .
  • pH dependence : Measure solubility in buffers (pH 2–10) using shake-flask method; correlate with pKa values (predicted via ACD/Labs) .
  • Co-solvents : Add 10% PEG-400 to aqueous solutions to enhance solubility for biological assays .

Structural-Activity Relationship (SAR)

Q. Q10. How does the 5-fluoro substituent impact bioactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Synthetic analogs : Prepare 5-H, 5-Cl, and 5-Br derivatives via halogen-exchange reactions .
  • Bioassays : Compare IC50_{50} in kinase inhibition or antimicrobial assays; fluorine often enhances binding via electronegativity and steric effects .
  • Computational analysis : Calculate electrostatic potential maps (MEP) to visualize fluorine’s role in H-bonding or hydrophobic interactions .

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